(5-Chloro-2-methoxy-phenyl)-methanethiol
Overview
Description
(5-Chloro-2-methoxy-phenyl)-methanethiol is an organic compound with the molecular formula C8H9ClOS It is characterized by the presence of a chloro group, a methoxy group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxy-phenyl)-methanethiol typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxy-phenyl)-methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The chloro group can be substituted with other nucleophiles.
Reduction: The compound can be reduced to remove the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Formation of disulfides.
Substitution: Formation of various substituted derivatives.
Reduction: Formation of dechlorinated products.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-2-methoxy-phenyl)-methanethiol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of thiol-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored for their antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxy-phenyl)-methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to different targets.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxyphenyl)acetic acid
- 2-Chloro-5-methoxyphenylboronic acid
- 5-Chloro-2-methoxyphenyl isocyanate
Uniqueness
(5-Chloro-2-methoxy-phenyl)-methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in applications requiring thiol functionality, such as in the synthesis of sulfur-containing compounds or in bioconjugation reactions.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)methanethiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNKSENUKPATQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155100-13-2 | |
Record name | (5-chloro-2-methoxyphenyl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.